3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Lipophilicity Drug-likeness Thienopyrimidinone

A common pain point in kinase drug discovery is the scarcity of well-characterized, permeability-favorable analogs for SAR panel expansion. This thieno[3,2-d]pyrimidin-4(3H)-one derivative, with its distinct 3-chlorobenzyl and 3-fluorophenyl pattern, directly addresses the need for a selective, CNS-accessible comparator. - Enables differentiation from 2,7-disubstituted regioisomers to define ATP-binding pocket pharmacophores. - Low TPSA (60.9 Ų) & high lipophilicity (XLogP3-AA 4.8) align with CNS drug design guidelines for membrane permeability. - Sourced as a dedicated research-grade building block with batch-specific QC documentation, ensuring reproducible SAR data.

Molecular Formula C19H12ClFN2OS
Molecular Weight 370.83
CAS No. 1105227-06-2
Cat. No. B2846453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS1105227-06-2
Molecular FormulaC19H12ClFN2OS
Molecular Weight370.83
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
InChIInChI=1S/C19H12ClFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2
InChIKeyLDUSOOIJWJPMSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105227-06-2): A 3,7-Disubstituted Thienopyrimidinone Scaffold for Kinase Inhibitor Research


3-(3-Chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105227-06-2) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. This class is a privileged scaffold in medicinal chemistry, with derivatives reported as potent and selective inhibitors of various kinases, including PDK1, CDK7, JAK1, and PI3Kδ [2]. The target compound is characterized by a 3-chlorobenzyl substituent at the N3 position and a 3-fluorophenyl group at the C7 position of the thienopyrimidinone core. Its molecular formula is C19H12ClFN2OS, with a molecular weight of 370.8 g/mol and a calculated XLogP3-AA of 4.8, indicating significant lipophilicity [1].

Why 3-(3-Chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Other Thienopyrimidinones


The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is highly sensitive to substitution patterns, with even minor changes leading to dramatic shifts in kinase selectivity and potency. For example, in the development of JAK1 inhibitors, scaffold morphing to thieno[3,2-d]pyrimidine cores led to compounds with kinome-wide selectivity profiles distinct from closely related analogs [1]. Similarly, the specific pattern of aryl substitutions at the 3- and 7-positions on the core critically determines the binding mode within the ATP-binding pocket of kinases like CDK7, where the thiophene ring engages in key hydrophobic interactions and the fluorine substituent contributes to selectivity [2]. A simple swap of the 3-chlorobenzyl group to a different benzyl analog, or relocation of the halogen substituents, is known to alter the pharmacological profile, as demonstrated by structure-activity relationship (SAR) studies across this chemical series.

Quantitative Differentiation Evidence for 3-(3-Chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) Profile vs. Core Scaffold

The target compound has a calculated XLogP3-AA of 4.8, indicating high lipophilicity [1]. This value is notably higher than the unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one core scaffold, which would have a significantly lower logP, and is also higher than many reported 6,7-disubstituted PDK1 inhibitors in the same class, which often incorporate polar solubilizing groups [2]. This elevated lipophilicity is a direct consequence of the two halo-aromatic substituents and can influence membrane permeability and non-specific binding. This matters for procurement when a high-logP probe molecule is required for cellular or in vivo target engagement studies.

Lipophilicity Drug-likeness Thienopyrimidinone

Regioisomeric Differentiation: N3-Benzyl vs. N3-Aryl Substitution Pattern

The target compound features an N3-benzyl substitution (3-chlorobenzyl), which is a key structural differentiator from N3-aryl substituted thieno[3,2-d]pyrimidin-4(3H)-ones. In closely related series, such as the mGluR1 antagonist patents, N3-aryl substitution (e.g., 3-fluorophenyl) leads to a different pharmacological profile [1]. The N3-benzyl moiety introduces a methylene spacer that increases conformational flexibility and alters the vector of the pendant aromatic ring relative to the hinge-binding region of kinases. This specific substitution pattern has been exploited in proprietary kinase inhibitor patents where N3-benzyl analogs showed distinct selectivity profiles compared to N3-aryl counterparts [2]. The 3-chloro substituent on the benzyl group further modulates electronic and steric properties, differentiating it from unsubstituted benzyl or other halo-benzyl analogs like 2-fluorobenzyl or 2-methylbenzyl variants available from vendors.

Regioisomerism Kinase selectivity Thienopyrimidinone

Topological Polar Surface Area (TPSA) and Permeability Differentiation

The target compound has a computed TPSA of 60.9 Ų [1]. This value is well below the commonly accepted threshold of 90 Ų for good oral absorption and below 70 Ų, a threshold often associated with potential blood-brain barrier penetration. In comparison, many kinase inhibitors that incorporate additional hydrogen bond donors or acceptors, such as the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, have significantly higher TPSA values (typically >80 Ų) [2]. The zero hydrogen bond donor count of this compound further supports a permeability-favorable profile distinct from amine-containing analogs. This makes it a suitable scaffold for developing CNS-penetrant kinase probes, where low TPSA is a critical design parameter.

Drug-likeness Membrane permeability Blood-brain barrier

Recommended Research and Procurement Application Scenarios for 3-(3-Chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one


Kinase Inhibitor Selectivity Profiling and Chemical Probe Development

Based on the established role of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold in generating highly selective kinase inhibitors targeting JAK1, CDK7, and PI3Kδ [4], this compound's distinct 3-chlorobenzyl/3-fluorophenyl substitution pattern makes it suitable for inclusion in focused kinase screening libraries. Its high lipophilicity (XLogP3-AA 4.8) and low TPSA (60.9 Ų) support its use in cell-based assays requiring membrane permeability. Procurement of this specific derivative is essential for SAR studies exploring the impact of halogen substitution patterns on the N3-benzyl and C7-aryl positions, a key variable in tuning kinase selectivity versus closely related regioisomers such as 7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105209-92-4).

CNS-Penetrant Probe Design Starting Point

With a TPSA of 60.9 Ų (well below the 70 Ų threshold for CNS drug-likeness) and zero hydrogen bond donors, this compound possesses physicochemical properties aligned with CNS drug design guidelines [4]. In contrast to many 2-amino-substituted thienopyrimidinones with higher TPSA [3], this scaffold is a superior starting point for medicinal chemistry programs targeting brain-penetrant kinase inhibitors. Researchers developing probes for CNS kinases should prioritize this derivative for its permeability-favorable profile, subject to experimental confirmation of membrane permeability and efflux liability.

Negative Control or Selectivity Counter-Screen Compound

In kinase inhibitor discovery campaigns, having a panel of structurally related but selectivity-divergent analogs is critical for establishing SAR. This compound, with its specific 3-(3-chlorobenzyl) and 7-(3-fluorophenyl) pattern, can serve as a comparator to structurally distinct thienopyrimidinones such as the 2,7-disubstituted series claimed in US Patent 8586580B2 [4]. Differential activity profiling between this 3,7-disubstituted derivative and the patent-protected 2,7-disubstituted analogs can reveal the importance of the 2-position substitution on kinase binding, thereby defining the pharmacophoric requirements for target engagement.

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